1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea
Description
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea is a thiourea derivative characterized by a sulfur atom bonded to two nitrogen atoms (NH-CS-NH). One nitrogen is substituted with a phenyl group, while the other is linked to a 2-[(4-chlorophenyl)sulfanyl]ethyl chain. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and organic synthesis.
Molecular Formula: C₁₅H₁₅ClN₂S₂
Molecular Weight: ~334.87 g/mol (calculated).
Synthesis: Typically synthesized via nucleophilic addition between 4-chlorophenylethylamine and phenyl isothiocyanate under controlled conditions . Industrial production may employ continuous flow reactors for improved yield .
Properties
Molecular Formula |
C15H15ClN2S2 |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H15ClN2S2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18,19) |
InChI Key |
OGEPLMZYNGVTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]ethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the observed antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea (hereafter "Target Compound") with structurally analogous compounds.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group enhances antimicrobial activity compared to bromophenyl analogs, likely due to chlorine’s electronegativity and lipophilicity .
- The ethylsulfanyl chain in the Target Compound improves cellular permeability and target binding vs. shorter chains (e.g., methyl) .
Solubility and Reactivity :
- Methoxy groups (e.g., in 1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea) increase water solubility but reduce membrane penetration .
- The sulfanyl (-S-) linkage in the Target Compound enhances stability compared to oxygen-containing analogs (e.g., ethers) .
Synthetic Complexity :
- Derivatives with extended alkyl chains (e.g., Target Compound) require multi-step synthesis, whereas simpler analogs (e.g., CEET) are synthesized in fewer steps .
Table 2: Pharmacokinetic Properties (Predicted)
| Compound | LogP (Lipophilicity) | Plasma Protein Binding (%) | Metabolic Stability | |
|---|---|---|---|---|
| Target Compound | 3.8 | 85–90 | Moderate | |
| 1-(4-Chlorophenyl)-3-phenylthiourea | 3.2 | 75–80 | High | |
| CEET | 2.5 | 70–75 | Low |
Notes:
Research Implications
The Target Compound’s dual aromatic systems (phenyl and chlorophenyl) and flexible ethylsulfanyl chain make it a versatile scaffold for drug design. Comparative studies suggest:
- Anticancer Potential: The chlorophenyl group may inhibit tubulin polymerization, while the sulfanyl chain enhances DNA intercalation .
- Structure-Activity Relationship (SAR) : Substituting the ethylsulfanyl group with polar moieties (e.g., hydroxyethyl) could balance solubility and activity .
Biological Activity
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea, a compound belonging to the thiourea class, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This structure includes a thiourea moiety, which is often associated with various pharmacological activities. The synthesis typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 3-phenylthiourea under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxicity of several thiourea derivatives, 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea | MCF-7 | 12.5 |
| 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea | A549 | 15.0 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, although further mechanistic studies are necessary to elucidate its precise mode of action.
Anticonvulsant Activity
In addition to its anticancer properties, this thiourea derivative has shown promising anticonvulsant activity. A study conducted using pentylenetetrazole (PTZ) induced seizure models in mice indicated that the compound significantly increased the convulsive threshold and survival rates.
Research Findings
The anticonvulsant efficacy was evaluated using both PTZ and maximal electroshock seizure (MES) tests. The results are detailed in Table 2.
| Test Type | Dosage (mg/kg) | Onset Time (s) | Survival Rate (%) |
|---|---|---|---|
| PTZ | 50 | 2.58 | 95 |
| MES | 50 | N/A | N/A |
The data indicate that treatment with 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea not only reduced seizure activity but also enhanced survival rates compared to control groups, highlighting its potential as an effective anticonvulsant agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Neurotransmitter Modulation : Its anticonvulsant properties may involve modulation of GABAergic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
